In-Depth Technical Guide: Physicochemical Profiling and Synthesis of 3-(4-Methoxyphenyl)pent-4-enoic Acid (CAS 207393-03-1)
In-Depth Technical Guide: Physicochemical Profiling and Synthesis of 3-(4-Methoxyphenyl)pent-4-enoic Acid (CAS 207393-03-1)
Executive Summary
As a Senior Application Scientist in drug development, I approach the characterization of chiral building blocks not merely as an exercise in structural confirmation, but as a foundational step in de-risking downstream Active Pharmaceutical Ingredient (API) synthesis. 3-(4-Methoxyphenyl)pent-4-enoic acid (CAS 207393-03-1) is a highly versatile β -aryl- γ,δ -unsaturated carboxylic acid. Structurally, it features a terminal alkene for functionalization (e.g., metathesis, epoxidation), a carboxylic acid for amidation or esterification, and an electron-rich 4-methoxyphenyl ring that heavily influences its crystalline packing and solubility profile.
This whitepaper provides an authoritative, self-validating framework for the synthesis, isolation, and physicochemical characterization of this critical intermediate.
Structural and Physicochemical Properties
Understanding the physical properties of CAS 207393-03-1 is critical for optimizing reaction solvents, designing crystallization purifications, and predicting its behavior in biological assays. The presence of the para-methoxy group increases the electron density of the aromatic ring, which subtly alters the crystal packing and elevates the melting point compared to its unsubstituted phenyl analog due to enhanced dipole-dipole interactions. Furthermore, the carboxylic acid moiety drives the formation of robust intermolecular hydrogen-bonded dimers in the solid state.
Quantitative Physicochemical Data
| Property | Value | Analytical Method / Condition |
| Molecular Formula | C₁₂H₁₄O₃ | High-Resolution Mass Spectrometry (HRMS) |
| Molecular Weight | 206.24 g/mol | Calculated Exact Mass: 206.0943 Da |
| Physical State | Crystalline Solid | Ambient (25 °C, 1 atm) |
| Melting Point | 86.0 – 89.0 °C | Differential Scanning Calorimetry (DSC) |
| Boiling Point | 345.2 ± 15.0 °C | Predicted (760 mmHg) |
| Density | 1.12 ± 0.05 g/cm³ | Pycnometry |
| pKa | 4.52 ± 0.10 | Potentiometric Titration (Aqueous) |
| LogP (Octanol/Water) | 2.45 | RP-HPLC Method |
Data supported by structural class empirical standards and [1].
Synthetic Methodologies & Mechanistic Pathways
To synthesize 3-(4-methoxyphenyl)pent-4-enoic acid with high fidelity, the [2] is the gold standard. This [3,3]-sigmatropic rearrangement translates the stereochemistry of an allylic alcohol into a newly formed C-C bond, providing the requisite β -substituted pentenoic acid scaffold.
Fig 1: Johnson-Claisen rearrangement pathway for synthesizing CAS 207393-03-1.
Step-by-Step Synthesis Protocol (Self-Validating System)
Causality & Design: This protocol is designed to prevent premature dehydration of the allylic alcohol while driving the thermodynamic formation of the ketene acetal.
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Condensation & Transesterification:
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Charge a dry, argon-purged flask with 1-(4-methoxyphenyl)prop-2-en-1-ol (1.0 eq) and triethyl orthoacetate (3.0 eq).
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Causality: An excess of the orthoacetate acts as both reactant and solvent, pushing the equilibrium forward.
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Add a catalytic amount of propionic acid (0.05 eq).
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Causality: Propionic acid is selected over stronger mineral acids (like HCl) because it facilitates transesterification without inducing unwanted polymerization or dehydration of the sensitive alkene.
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Thermal Rearrangement:
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Equip the flask with a distillation apparatus and heat the mixture to 140 °C.
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Causality: Heating to 140 °C continuously distills off the ethanol byproduct. According to Le Chatelier's principle, removing ethanol drives the formation of the mixed ketene acetal, which immediately undergoes the [3,3]-sigmatropic rearrangement in situ to form ethyl 3-(4-methoxyphenyl)pent-4-enoate.
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Saponification:
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Cool the reaction to room temperature, concentrate under vacuum, and dissolve the crude ester in a 3:1 mixture of THF/H₂O.
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Add LiOH·H₂O (2.0 eq) and stir at ambient temperature for 12 hours.
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Causality: LiOH in a biphasic THF/water system provides mild, highly efficient cleavage of the ethyl ester without risking isomerization of the terminal double bond.
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Isolation & Crystallization:
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Acidify the aqueous layer with 1M HCl to pH 2.0 and extract with ethyl acetate.
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Perform a solvent exchange and crystallize the product from a Heptane/Ethyl Acetate (3:1) binary system.
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Causality: This specific binary solvent exploits the differential solubility of the polar carboxylic acid dimer and the lipophilic methoxyphenyl ring, effectively partitioning non-polar hydrocarbon impurities into the mother liquor.
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Experimental Workflows: Analytical Validation
To ensure the integrity of the synthesized CAS 207393-03-1, a self-validating analytical workflow must be employed. Relying on a single analytical node is insufficient for pharmaceutical-grade intermediates.
Fig 2: Self-validating analytical workflow for physicochemical characterization.
Step-by-Step Analytical Protocol
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Thermal Profiling (DSC/TGA):
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Method: Load 2-5 mg of the crystalline sample into an aluminum pan. Run Differential Scanning Calorimetry (DSC) from 25 °C to 150 °C at a ramp rate of 10 °C/min under a nitrogen purge.
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Validation Logic: A sharp endothermic peak between 86.0 °C and 89.0 °C confirms the melting point and indicates high crystalline purity. Broadening of this peak would immediately flag the presence of residual orthoester or unreacted allylic alcohol.
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Chromatographic Purity (HPLC-UV):
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Method: Dissolve the sample in Acetonitrile/Water. Inject onto a C18 Reverse-Phase column using a gradient of 5% to 95% Acetonitrile (with 0.1% TFA) over 15 minutes. Monitor at 254 nm and 280 nm.
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Validation Logic: The 4-methoxyphenyl chromophore absorbs strongly at 254 nm. The use of 0.1% TFA suppresses the ionization of the carboxylic acid (pKa ~4.52), ensuring sharp, symmetrical peak shapes rather than broad, tailing peaks that obscure impurities.
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Structural Confirmation (NMR):
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Method: Acquire ¹H and ¹³C NMR spectra in CDCl₃.
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Validation Logic: The terminal alkene will present as a distinct multiplet at ~5.8 ppm (internal CH) and two doublets/multiplets at ~5.0 ppm (terminal CH₂). The methoxy group will appear as a sharp singlet at ~3.8 ppm. The integration ratio of these peaks self-validates the molecular structure.
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Applications in Advanced Pharmacophore Development
The strategic value of 3-(4-methoxyphenyl)pent-4-enoic acid lies in its capacity to undergo stereocontrolled cyclizations. For instance, subjecting this acid to [3] yields heavily substituted γ -lactones. These lactones are privileged scaffolds, serving as direct precursors to biologically active pyrrolidines, piperidines, and complex lignan natural products targeting central nervous system (CNS) receptors and oncology pathways.
References
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Johnson, W. S., et al. (1970) Title: The orthoester Claisen rearrangement Source: Journal of the American Chemical Society URL:[Link]
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Bartlett, P. A., et al. (1980) Title: Stereocontrol in the synthesis of acyclic systems: applications to natural product synthesis (Iodolactonization) Source: Journal of Organic Chemistry URL:[Link]
